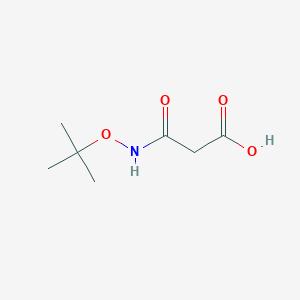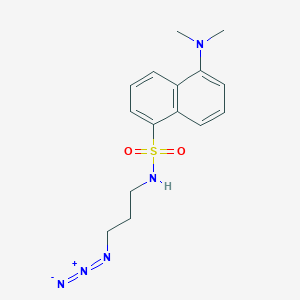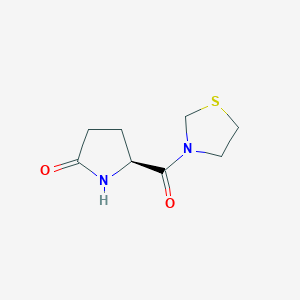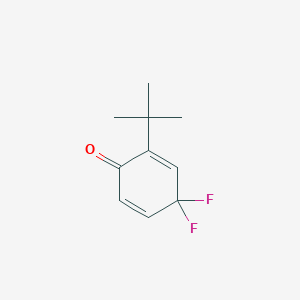
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is an organic compound with a unique structure characterized by a cyclohexadienone ring substituted with a tert-butyl group and two fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- typically involves the introduction of the tert-butyl and fluorine substituents onto a cyclohexadienone ring. One common method involves the reaction of a suitable cyclohexadienone precursor with tert-butyl lithium and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol structure.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce cyclohexanol derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- involves its interaction with molecular targets through its reactive functional groups. The cyclohexadienone ring can participate in various chemical reactions, while the tert-butyl and fluorine substituents influence the compound’s reactivity and stability. These interactions can affect biological pathways and chemical processes, making the compound useful in diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4,4-dimethyl-
- 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-
- 2,5-Cyclohexadien-1-one, 4-ethyl-3,4-dimethyl-
Uniqueness
2,5-Cyclohexadien-1-one, 2-(1,1-dimethylethyl)-4,4-difluoro- is unique due to the presence of both tert-butyl and fluorine substituents. These groups impart distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The fluorine atoms, in particular, enhance the compound’s potential for use in various applications, including pharmaceuticals and advanced materials.
Eigenschaften
CAS-Nummer |
318949-60-9 |
|---|---|
Molekularformel |
C10H12F2O |
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
2-tert-butyl-4,4-difluorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12F2O/c1-9(2,3)7-6-10(11,12)5-4-8(7)13/h4-6H,1-3H3 |
InChI-Schlüssel |
LNNBKDNCCXRXSU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(C=CC1=O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(Hydroxymethyl)amino]-2-oxoethyl}-4-phenylpyridin-1-ium chloride](/img/structure/B12577233.png)
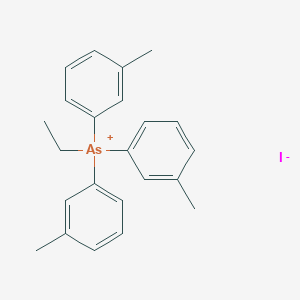
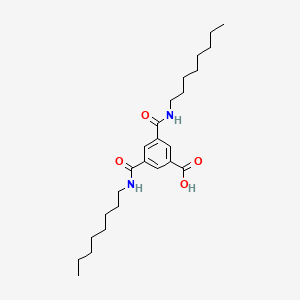
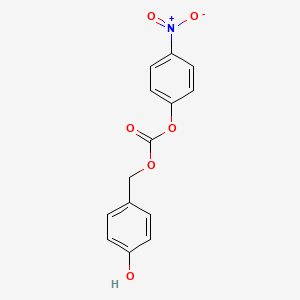
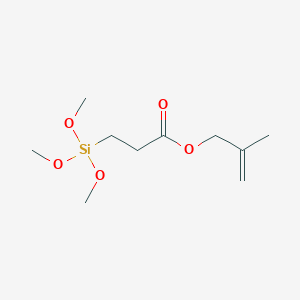
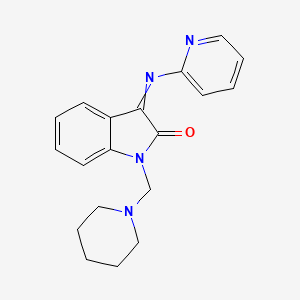
![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![L-Phenylalaninamide, glycyl-D-alanyl-N-[(3-iodophenyl)methyl]-](/img/structure/B12577281.png)
![{4-[(Benzenesulfonyl)amino]phenyl}arsonic acid](/img/structure/B12577290.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)
